5-Methyl-2-(piperidin-4-yl)pyridine
Description
5-Methyl-2-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 2-position. This structure combines the aromaticity of pyridine with the conformational flexibility and basicity of the piperidine ring, making it a versatile scaffold in medicinal chemistry and drug design. The compound’s synthesis, as reported in a 2021 study, involves nucleophilic aromatic amination mediated by alkali metal hydrides, yielding 86% efficiency for the analogous 5-methyl-2-(piperidin-1-yl)pyridine .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-methyl-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 |
InChI Key |
LVSCTTDQRVNYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Piperidine Position: The substitution at piperidin-4-yl (vs. For example, Au(III) complexes with 2-arylpyridines demonstrate that substituent positions modulate metal-chelation properties .
- Substituent Effects : Bromine at the 5-position (as in 5-bromo-2-(piperidin-4-yl)pyridine) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Salt Forms : Hydrochloride derivatives (e.g., 5-methyl-2-(piperidin-4-yloxy)pyridine HCl) improve solubility, critical for pharmaceutical formulations .
Key Findings :
- AChE Inhibition: Pyridine-piperidine hybrids, such as those derived from donepezil, exhibit potent AChE inhibition (IC₅₀ ~20 nM) and Aβ aggregation suppression (72.4% inhibition at 20 μM) .
- Metal Chelation : Derivatives like 5-carboxy-2-(4-carboxyphenyl)pyridine form stable complexes with transition metals (e.g., Au(III)), enabling applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
